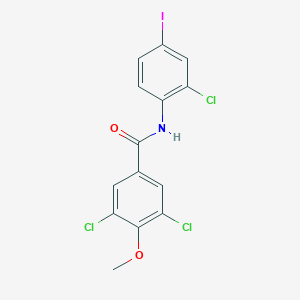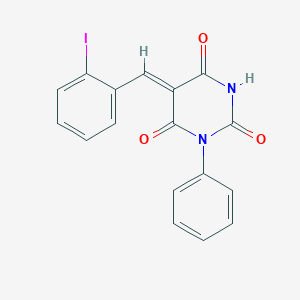![molecular formula C21H29N3 B5161631 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5161631.png)
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is followed by deprotection and selective intramolecular cyclization to form the piperazine ring . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It undergoes substitution reactions with different aryl/heteroaryl amines to form various derivatives.
Common reagents used in these reactions include sulfonium salts, m-CPBA, and hydrogen gas. Major products formed from these reactions include sulfoxides and substituted piperazine derivatives .
Applications De Recherche Scientifique
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand for various receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an alpha1-adrenergic receptor antagonist.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily by interacting with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . The compound binds to these receptors, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets the same receptors.
What sets 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline apart is its unique structure, which provides a different binding affinity and pharmacokinetic profile compared to these similar compounds .
Propriétés
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-17-5-6-18(2)21(15-17)24-13-11-23(12-14-24)16-19-7-9-20(10-8-19)22(3)4/h5-10,15H,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQKLHWFDGIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate](/img/structure/B5161553.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)

![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)

![N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B5161596.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)
![methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone](/img/structure/B5161622.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)
![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5161633.png)
![2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B5161638.png)
![(5Z)-1-(3-chloro-4-methylphenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5161645.png)
